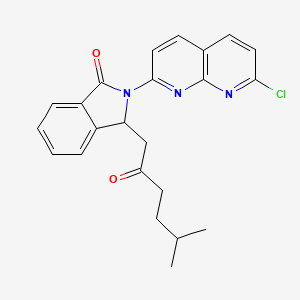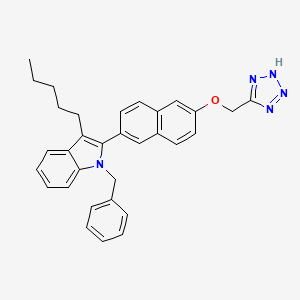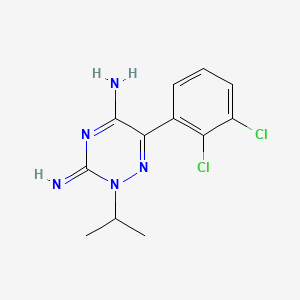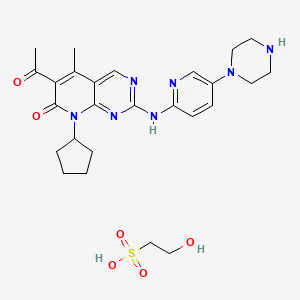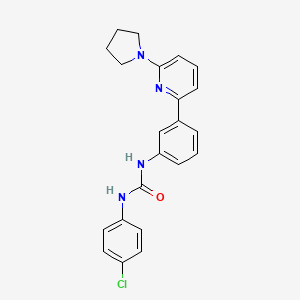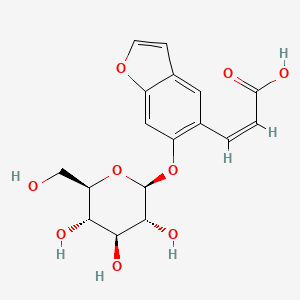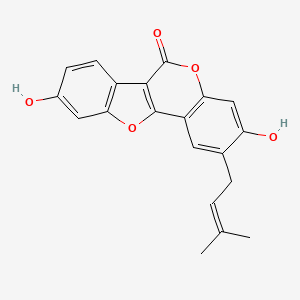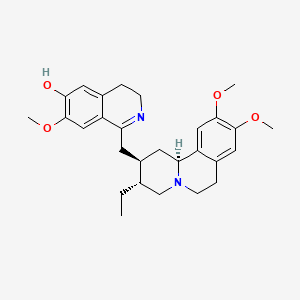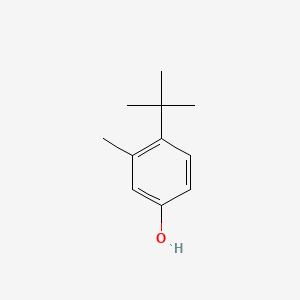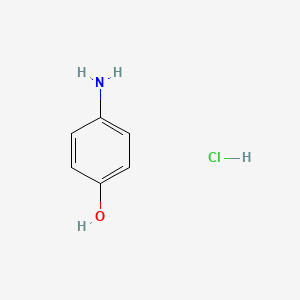
4-氨基苯酚盐酸盐
描述
4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is recognized as a serious environmental pollutant that enters the environment during the manufacture and processing of a variety of industrial processes and through the degradation of some pharmaceutical products .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol . It can also be produced from nitrobenzene by electrolytic conversion to phenylhydroxylamine, which spontaneously rearranges to 4-aminophenol .
Molecular Structure Analysis
The molecular structure of 4-Aminophenol consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached to it . The molecular formula is C6H7NO .
Chemical Reactions Analysis
4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol . Treating 4-aminophenol with acetic anhydride gives paracetamol .
Physical And Chemical Properties Analysis
4-Aminophenol appears as colorless to reddish-yellow crystals . It has a density of 1.13 g/cm3, a melting point of 187.5 °C, and a boiling point of 284 °C . It is moderately soluble in alcohols and can be recrystallized from hot water .
科学研究应用
环境恶化和污染监测
4-氨基苯酚盐酸盐已在环境污染的背景下进行研究,特别是其降解和监测。一种新颖的联合过程利用流体力学空化、紫外光解和臭氧化学处理来降解4-氯-2-氨基苯酚,这是与4-氨基苯酚相关的化合物,显示出显著的降解效率 (Barik & Gogate, 2016)。此外,已开发了一种Pd@CeO2复合薄膜,涂覆在纳米多孔金属涂层碳纤维纸上,用于对4-氨基苯酚进行敏感检测,突显了其在监测环境和药物污染物中的重要性 (Li et al., 2020)。
生物医学研究和抗菌活性
在生物医学研究中,已合成了4-氨基苯酚的衍生物,并评估了它们的抗菌和抗糖尿病活性。这些研究揭示了对各种细菌菌株的广谱活性以及对与糖尿病相关的酶的显著抑制,展示了该化合物在制药应用中的潜力 (Rafique et al., 2022)。
先进材料和传感器开发
4-氨基苯酚盐酸盐还被用于开发先进材料和传感器。例如,通过辣根过氧化物酶合成聚(4-氨基苯酚)并研究其吸附银离子的应用,表明在材料科学和环境应用中具有潜力 (Duan et al., 2014)。此外,石墨烯-壳聚糖复合薄膜修饰的玻璃碳电极已用于电化学检测4-氨基苯酚,展示了其在传感器技术中的实用性 (Yin et al., 2010)。
安全和危害
未来方向
4-Aminophenol is recognized as a serious environmental pollutant, and research is being conducted to develop methods for its removal from aqueous solutions . For example, a study has been conducted on the removal of 4-Aminophenol from aqueous solutions by emulsion liquid membranes using acid and basic type 1-facilitated transports .
作用机制
Target of Action
It is known to be a key intermediate in the biodegradation of nitrobenzenes and amines .
Mode of Action
It is known to be a building block in organic chemistry, prominently used in the industrial synthesis of paracetamol .
Biochemical Pathways
4-Aminophenol hydrochloride is metabolized through a unique pathway. It is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol. The benzene ring of 1,2,4-trihydroxybenzene is then cleaved by 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid .
Action Environment
4-Aminophenol hydrochloride poses significant hazards to both human health and the environment. It can cause skin, respiratory, and eye irritation, and is considered a major toxic pollutant for aquatic life . Proper handling and disposal procedures are necessary to minimize environmental impact .
生化分析
Biochemical Properties
4-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It serves as a synthetic intermediate in various industries, particularly in the pharmaceutical industry where it is used to synthesize analgesics and antipyretics
Cellular Effects
4-Aminophenol hydrochloride can have significant effects on various types of cells and cellular processes. It has been reported to be a nephrotoxin and hepatotoxin, indicating that it can have harmful effects on kidney and liver cells
Molecular Mechanism
It is known to be involved in the reduction of nitrobenzene to phenylhydroxylamine, which rearranges primarily to 4-aminophenol This suggests that it may have binding interactions with biomolecules and may be involved in enzyme inhibition or activation
Metabolic Pathways
4-Aminophenol hydrochloride is involved in the metabolic pathway that transforms nitrobenzene to 4-aminophenol This pathway involves interactions with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Aminophenol hydrochloride involves the conversion of 4-nitrophenol to 4-aminophenol, which is then reacted with hydrochloric acid to produce 4-Aminophenol hydrochloride.", "Starting Materials": [ "4-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Neutralization of the reaction mixture using sodium hydroxide", "Step 3: Acidification of the solution with hydrochloric acid to produce 4-Aminophenol hydrochloride", "Step 4: Isolation of the product by filtration and washing with water" ] } | |
| 51-78-5 | |
分子式 |
C6H8ClNO |
分子量 |
145.59 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
InChI 键 |
RVGOBWDGAVAVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)O.Cl |
规范 SMILES |
C1=CC(=CC=C1[NH3+])O.[Cl-] |
外观 |
Solid powder |
颜色/形态 |
Crystalline powde |
熔点 |
306 °C, decomposes |
| 51-78-5 | |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
123-30-8 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Very sol in water; sol in alcohol |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-aminophenol hydrochloride in the presented research?
A1: Across these studies, 4-aminophenol hydrochloride serves as a background ultraviolet (UV) absorption reagent in High-Performance Liquid Chromatography (HPLC) with indirect UV detection. This technique facilitates the analysis of compounds lacking a chromophore, which are otherwise undetectable by traditional UV detection methods. [, , , , , , ]
Q2: How does 4-aminophenol hydrochloride enable the detection of compounds without a UV chromophore?
A2: The principle relies on the creation of a constant background signal by 4-aminophenol hydrochloride in the mobile phase. When an analyte without a UV chromophore passes through the detector, it displaces the 4-aminophenol hydrochloride, leading to a decrease in absorbance. This decrease is then detected and used to quantify the analyte. [, , , , , , ]
Q3: What types of compounds have been successfully analyzed using 4-aminophenol hydrochloride in these studies?
A3: The research demonstrates the successful use of 4-aminophenol hydrochloride for analyzing various aliphatic amines [], pyrrolidinium ionic liquid cations [], piperidinium ionic liquid cations [, ], and the N-methyl, propyl-morpholinium cation [, ].
Q4: Are there specific advantages to using 4-aminophenol hydrochloride over other UV absorption reagents?
A4: Research indicates that while other cationic, anionic, and amphiprotic UV absorption reagents exist, cationic reagents, particularly 4-aminophenol hydrochloride, demonstrate superior performance in separating and detecting certain ionic liquid cations using ion-pair chromatography with indirect UV detection. []
Q5: Can you provide some details on the analytical methods used in conjunction with 4-aminophenol hydrochloride?
A5: The studies employed various chromatographic techniques, including reversed-phase liquid chromatography [, , , , ], ion-pair chromatography [, , , , ], and hydrophilic interaction liquid chromatography []. These methods utilize 4-aminophenol hydrochloride in the mobile phase to enable the indirect UV detection of analytes.
Q6: Are there alternative analytical techniques available for analyzing these types of compounds?
A6: While alternative methods exist, the highlighted research emphasizes the simplicity, accuracy, and reliability of utilizing 4-aminophenol hydrochloride as a background UV absorption reagent in HPLC for analyzing otherwise UV-inactive compounds. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


